molecular formula C21H29ClN2O B167817 Denatonium Chloride CAS No. 1674-99-3

Denatonium Chloride

Cat. No.: B167817
CAS No.: 1674-99-3
M. Wt: 360.9 g/mol
InChI Key: YNQALPDYZRNHNK-UHFFFAOYSA-N
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Description

Denatonium chloride is a quaternary ammonium cation known for its extreme bitterness. It is often used as a denaturant and aversive agent to prevent accidental ingestion of harmful substances. Discovered in 1958 during research on local anesthetics, this compound is recognized as the most bitter chemical compound known to humans .

Scientific Research Applications

Denatonium chloride has a wide range of applications in scientific research and industry:

Mechanism of Action

The exact mechanism of action of Denatonium Chloride is not available .

Safety and Hazards

Denatonium Chloride should be handled in a well-ventilated place. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The synthesis of Denatonium Chloride represents a more efficient and environmentally friendly approach . The use of green chemistry principles in the synthesis process is a key aspect associated with the modern production of chemicals . This approach not only results in efficient and cost-effective production but also ensures safety and environmental friendliness .

Preparation Methods

Synthetic Routes and Reaction Conditions: Denatonium chloride can be synthesized through the quaternization of lidocaine with benzyl chloride. This reaction typically involves the use of a catalyst and can be performed in various solvents, including acetonitrile and water. The reaction conditions may vary, with temperatures ranging from 70°C to 110°C and reaction times from 20 to 35 hours .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but optimized for higher efficiency and yield. The process involves the alkylation of lidocaine followed by an ion exchange reaction to form this compound. This method ensures a high purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Denatonium chloride primarily undergoes substitution reactions. It can be converted to other denatonium salts, such as denatonium benzoate and denatonium saccharinate, through ion exchange reactions .

Common Reagents and Conditions:

    Ion Exchange Reactions: Sodium benzoate or sodium saccharinate in ethanol or water.

    Reaction Conditions: Typically conducted at room temperature or slightly elevated temperatures.

Major Products:

Comparison with Similar Compounds

Denatonium chloride is unique due to its extreme bitterness and effectiveness as an aversive agent. Similar compounds include:

This compound stands out due to its unparalleled bitterness and versatility in various applications, making it a valuable compound in both scientific research and industry.

Properties

IUPAC Name

benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O.ClH/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;/h7-14H,5-6,15-16H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQALPDYZRNHNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1674-99-3
Record name Denatonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1674-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Denatonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001674993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DENATONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W5171805N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does denatonium chloride interact with taste receptors to elicit its characteristic bitter taste?

A1: While the precise mechanism remains under investigation, research suggests that this compound interacts with bitter taste receptors, specifically a family of G protein-coupled receptors known as TAS2Rs. [] These receptors are located on the surface of taste receptor cells within taste buds. Upon binding this compound, these receptors trigger a signaling cascade within the taste cells, ultimately leading to the perception of bitterness. []

Q2: The provided research mentions a study comparing the effects of sucrose and non-sugar sweeteners on sweet taste transduction. How does this compound factor into this research, and what can be inferred from its use?

A2: In the study, this compound served as a control to ensure the specificity of the observed cellular responses. The researchers observed that cells responding to sweet stimuli (sucrose and non-sugar sweeteners) did not respond to this compound. [] This finding supports the notion that distinct taste receptor cells and signaling pathways mediate the perception of sweet and bitter tastes. By demonstrating that sweet-sensitive cells did not respond to this compound, a known bitter tastant, the researchers strengthened the validity of their model and conclusions regarding sweet taste transduction.

Q3: Are there any studies exploring the structure-activity relationship (SAR) of this compound? What insights do they provide?

A3: While the provided research abstracts offer limited insights into the specific SAR of this compound, they do point to broader research on bitter compounds, including dipeptide esters. [, , ] These studies aim to understand how modifications to the chemical structure of bitter molecules influence their taste potency and receptor interactions. Such research can contribute to the development of novel bitter compounds with tailored properties for various applications, including aversive agents and potential pharmaceuticals.

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